Bienvenue dans la boutique en ligne BenchChem!

1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one

antimicrobial resistance structure-activity relationship naphthyl-thiazole

1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one (CAS 398471-61-9) is a synthetic small-molecule heterocycle belonging to the 2-aminothiazole class, featuring a naphthalen-1-ylamino substituent at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position of the thiazole core. Its molecular formula is C₁₆H₁₄N₂OS (MW: 282.36 g/mol), with predicted density of 1.3±0.1 g/cm³, boiling point of 476.0±37.0 °C at 760 mmHg, and flash point of 241.7±26.5 °C.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 398471-61-9
Cat. No. B2591995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one
CAS398471-61-9
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESCC1=C(SC(=N1)NC2=CC=CC3=CC=CC=C32)C(=O)C
InChIInChI=1S/C16H14N2OS/c1-10-15(11(2)19)20-16(17-10)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,17,18)
InChIKeyPACSOPQXLZTVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one (CAS 398471-61-9): Procurement-Relevant Structural and Physicochemical Profile


1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one (CAS 398471-61-9) is a synthetic small-molecule heterocycle belonging to the 2-aminothiazole class, featuring a naphthalen-1-ylamino substituent at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position of the thiazole core . Its molecular formula is C₁₆H₁₄N₂OS (MW: 282.36 g/mol), with predicted density of 1.3±0.1 g/cm³, boiling point of 476.0±37.0 °C at 760 mmHg, and flash point of 241.7±26.5 °C . The compound is available from multiple commercial suppliers as a research chemical with purity typically ≥90% [1]. The naphthalen-1-yl substitution pattern on the exocyclic amine distinguishes this compound from its naphthalen-2-yl regioisomer, a ligand of interest (code 4JG) deposited in the Protein Data Bank (PDB ID: 4JGD) as a co-crystallized inhibitor of human dihydroorotate dehydrogenase (DHODH) [2].

Why a Naphthyl-Thiazole with 5-Acetyl-4-methyl Substitution Cannot Be Replaced by Generic 2-Aminothiazole Analogs: The Case for CAS 398471-61-9


Substitution within the 2-aminothiazole scaffold is not functionally interchangeable. The identity of the naphthyl regioisomer (1-naphthyl vs. 2-naphthyl), the presence and position of the acetyl group, and the methylation pattern each independently modulate electronic properties, target engagement, and biological readout. In a direct comparative study of quinoline-pyrazoline-based naphthalenyl thiazoles, naphthalen-2-yl derivatives (6a–6e) demonstrated superior antimicrobial potency relative to their naphthalen-1-yl counterparts (5a–5e), with the 4-fluoro substituent further differentiating activity [1]. Separately, a series of 16 thiazole derivatives (2a–2p) tested against tumor cell lines showed IC₅₀ values spanning 0.80–0.92 µM, while structurally related thiosemicarbazones (1a–1m) were systematically less potent (IC₅₀: 1.11–1.30 µM) under identical assay conditions, demonstrating that even isosteric replacement of the thiazole core abolishes potency [2]. These data underscore that regioisomeric and chemotype-level alterations produce non-linear changes in biological activity, making generic substitution without empirical validation a high-risk procurement decision.

Quantitative Differentiation Evidence for 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one (CAS 398471-61-9) Relative to Closest Structural Comparators


Regioisomeric Differentiation: Naphthalen-1-yl vs. Naphthalen-2-yl Substituent Effects on Antimicrobial Potency

The naphthalen-1-yl substitution pattern in CAS 398471-61-9 places it in a distinct regioisomeric class relative to the naphthalen-2-yl analog (ChemComp-4JG, PDB 4JGD). In a systematically controlled series of quinoline-pyrazoline-based naphthalenyl thiazoles, naphthalen-2-yl derivatives (6a–6e) were conclusively demonstrated to be superior antimicrobial agents compared to the corresponding naphthalen-1-yl derivatives (5a–5e) across a panel of clinically relevant pathogens [1]. Specifically, compound 6d (naphthalen-2-yl, 4-F substituent) exhibited MIC values of 25 µg/mL against S. aureus, S. epidermidis, K. pneumoniae, and P. vulgaris, statistically outperforming the standard drug ofloxacin (p < 0.05 to p < 0.0001) [1]. This regioisomer-dependent potency differential establishes that procurement decisions between 1-naphthyl and 2-naphthyl variants are non-trivial and must be guided by the intended biological application.

antimicrobial resistance structure-activity relationship naphthyl-thiazole regioisomer comparison

Structural Biology Benchmarking: Co-Crystal Structure of the Naphthalen-2-yl Regioisomer with Human DHODH Establishes a Defined Binding Mode

The naphthalen-2-yl regioisomer of CAS 398471-61-9 (ChemComp-4JG) has been co-crystallized with human dihydroorotate dehydrogenase (DHODH) and deposited in the Protein Data Bank as entry 4JGD at 2.05 Å resolution [1]. DHODH is a validated therapeutic target for rheumatoid arthritis, multiple sclerosis, and acute myeloid leukemia [2]. The co-crystal structure reveals that the thiazole-acetone scaffold occupies the ubiquinone-binding pocket of DHODH, with the naphthalen-2-yl group engaging in specific hydrophobic contacts [1]. This structural information provides a rational basis for differentiating the 1-naphthyl and 2-naphthyl regioisomers: the altered naphthyl orientation in the 1-substituted analog is predicted to alter the binding pose and potentially the inhibition constant relative to the structurally characterized 2-naphthyl ligand. The BRENDA enzyme database confirms that 1-(4-methyl-2-(naphthalen-2-ylamino)thiazol-5-yl)ethan-1-one acts as an inhibitor of DHODH (EC 1.3.5.2) [3].

DHODH inhibitor X-ray crystallography PDB 4JGD structure-based drug design

Chemotype-Level Antitumor Potency Differentiation: Naphthyl-Thiazoles vs. Thiosemicarbazones in a Multi-Endpoint Screening Panel

In a comprehensive in vitro evaluation of 13 thiosemicarbazones (1a–1m) and 16 thiazole derivatives (2a–2p), the thiazole chemotype—to which CAS 398471-61-9 belongs—demonstrated greater antitumor potency and selectivity than the thiosemicarbazone comparator class [1]. Specifically, thiazole derivatives exhibited IC₅₀ values of 0.80–0.92 µM against tumor cell lines, while thiosemicarbazones under identical assay conditions showed IC₅₀ values of 1.11–1.30 µM [1]. Compounds 2g and 2f were identified as the most potent within the thiazole series. All compounds maintained cell viability above 95% in murine splenocytes, indicating low basal cytotoxicity. Additionally, the thiazole series demonstrated superior antischistosomal activity, with compound 2k achieving IC₅₀ values of 31.4 µM (juveniles) and 30.1 µM (adults) against Schistosoma mansoni [1]. In antimicrobial assays, moderate activity was observed with MIC values ranging from 16 to 128 µg/mL across bacterial and fungal strains [1].

antitumor screening cytotoxicity thiazole pharmacophore chemotype comparison

Naphthyl-Thiazole Tubulin Polymerization Inhibitory Activity: Benchmarking Against the Clinical Standard Colchicine

A focused series of thiazole-naphthalene derivatives designed as tubulin polymerization inhibitors demonstrated that structural optimization within this chemotype can yield compounds with significantly enhanced potency over the clinical reference agent colchicine [1]. The most active compound in the series, 5b, exhibited antiproliferative IC₅₀ values of 0.48 ± 0.03 µM (MCF-7) and 0.97 ± 0.13 µM (A549) and inhibited tubulin polymerization with an IC₅₀ of 3.3 µM, representing a 2.8-fold improvement over colchicine (IC₅₀ = 9.1 µM) [1]. Mechanistic studies confirmed that 5b arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cells, with molecular modeling indicating favorable binding to the colchicine site of tubulin [1]. While CAS 398471-61-9 is not identical to compound 5b, its 5-acetyl-4-methyl-2-(naphthalen-1-ylamino)thiazole scaffold shares the core pharmacophoric elements required for tubulin binding, positioning it as a structurally privileged starting point for antimitotic drug discovery.

tubulin polymerization anticancer colchicine binding site G2/M arrest

Synthetic Tractability and Purity Specifications: Comparative Availability of CAS 398471-61-9 and Its Hydrochloride Salt

CAS 398471-61-9 (free base) is commercially available from multiple suppliers with a typical purity specification of ≥90% . The hydrochloride salt form (CAS not specified; molecular formula C₁₆H₁₅ClN₂OS, MW: 318.8 g/mol) is also available with higher purity (typically 95%) . The 4-methyl-5-acetyl substitution pattern is synthetically accessible via condensation of N-(naphthalen-1-yl)thiourea with 3-chloro-2,4-pentanedione or related α-haloketone building blocks following established Hantzsch-type thiazole cyclization methodology [1]. This synthetic route is well-precedented for 4,5-disubstituted-2-aminothiazoles and allows for modular variation of the naphthylamine component [1]. The availability of both free base and hydrochloride salt forms provides flexibility for downstream chemistry, with the salt form offering improved aqueous solubility and handling characteristics for biological assay preparation.

chemical procurement purity specification synthetic intermediate salt form comparison

Recommended Research and Procurement Application Scenarios for 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one (CAS 398471-61-9)


Structure-Activity Relationship (SAR) Studies of DHODH Inhibitors Using Naphthyl-Thiazole Regioisomeric Pairs

Procure CAS 398471-61-9 (naphthalen-1-yl regioisomer) alongside its naphthalen-2-yl counterpart (ChemComp-4JG) to systematically probe the impact of naphthyl regioisomerism on DHODH inhibition. The 2-naphthyl isomer has a validated co-crystal structure with human DHODH (PDB 4JGD, 2.05 Å), providing a structural reference for interpreting the binding mode differences of the 1-naphthyl analog [1]. Comparative IC₅₀ determination against recombinant human DHODH will directly quantify the regioisomeric potency differential and inform pharmacophore models for this therapeutically relevant target [2].

Antimicrobial Screening of 1-Naphthyl-Thiazole Derivatives Against Drug-Resistant Clinical Isolates

Use CAS 398471-61-9 as a core scaffold for systematic antimicrobial SAR exploration. Published evidence demonstrates that naphthalen-1-yl thiazole derivatives exhibit distinct antimicrobial profiles from their naphthalen-2-yl counterparts, with potency being highly dependent on additional substituents (e.g., 4-F substitution) [1]. The 5-acetyl group provides a synthetic handle for further derivatization (e.g., hydrazone formation, reduction, or condensation reactions) to generate focused libraries for MIC determination against Gram-positive and Gram-negative pathogens, including MRSA and resistant K. pneumoniae strains [1].

Anticancer Lead Optimization Starting from a Privileged Naphthyl-Thiazole Scaffold

Employ CAS 398471-61-9 as a starting point for medicinal chemistry optimization toward tubulin polymerization inhibitors. The thiazole-naphthalene chemotype has demonstrated sub-micromolar antiproliferative activity (IC₅₀: 0.48–0.97 µM against MCF-7 and A549) and 2.8-fold superior tubulin polymerization inhibition compared to colchicine (IC₅₀: 3.3 µM vs. 9.1 µM) [1]. The 5-acetyl-4-methyl-2-(naphthalen-1-ylamino)thiazole core of CAS 398471-61-9 contains all essential pharmacophoric elements for colchicine-site binding; systematic variation of the acetyl and naphthyl groups can yield candidates with improved potency and selectivity [1].

Immunomodulatory Profiling in Multi-Endpoint In Vitro Screening Cascades

Incorporate CAS 398471-61-9 into multi-parametric screening panels that assess immunomodulatory endpoints (IL-2, IL-4, IL-10, IFN-γ, ROS production, CD4⁺/CD8⁺ lymphocyte populations) alongside antitumor and antimicrobial readouts. The naphthyl-thiazole chemotype has been shown to significantly modulate both pro- and anti-inflammatory immune responses while maintaining low cytotoxicity (>95% splenocyte viability) [1]. This multi-target profiling approach is consistent with the emerging therapeutic paradigm of compounds possessing combined anticancer, anti-infective, and immunomodulatory properties, maximizing the informational return on procurement investment [1].

Quote Request

Request a Quote for 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.